Bis(diethylamino)silane (BDEAS) is an organosilicon compound primarily employed as a precursor in chemical vapor deposition (CVD), particularly atomic layer deposition (ALD), for the fabrication of thin films. [, , , , , , , , , , , , , , , , , , , , , , , ] It serves as a source of silicon and finds applications in producing various materials, including silicon dioxide (SiO2) and silicon nitride (SiNx), which are crucial components in microelectronics, optoelectronics, and other nanotechnology-driven fields. [, , , , , , , , , , , , , , , , , , , , , , , ]
Bis(diethylamino)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two diethylamino groups attached to a silicon atom. This compound is significant in various chemical processes, particularly in the field of materials science and organic synthesis.
Bis(diethylamino)silane can be synthesized from silanes and diethylamine in a controlled laboratory environment. Its production involves specific reagents and conditions to ensure purity and yield.
This compound is classified as an organosilicon compound due to the presence of silicon atoms bonded to carbon-containing groups. It is often categorized under silanes, which are silicon-based compounds with various functional groups.
The synthesis of bis(diethylamino)silane typically involves the reaction of diethylamine with a suitable silane precursor. Common methods include:
Bis(diethylamino)silane participates in various chemical reactions typical of organosilicon compounds:
The mechanism of action for bis(diethylamino)silane primarily revolves around its reactivity as a nucleophile due to the presence of amino groups. In hydrolysis, the lone pairs on nitrogen facilitate nucleophilic attack on silicon, leading to bond cleavage and formation of silanol.
Bis(diethylamino)silane finds applications in several scientific domains:
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